molecular formula C5H8N2O2S B6236073 [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol CAS No. 2680542-21-4

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol

Cat. No. B6236073
CAS RN: 2680542-21-4
M. Wt: 160.2
InChI Key:
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Description

Synthesis Analysis

While specific synthesis methods for “[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol” are not available, general methods for synthesizing 1,3,4-thiadiazole derivatives involve reactions of hydrazonoyl halides with various nucleophiles . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of “[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol” are not provided in the search results .

Safety and Hazards

The safety and hazards associated with “[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol” are not specified in the search results .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol involves the reaction of 3-amino-1,2,4-thiadiazole with formaldehyde followed by reduction with sodium borohydride.", "Starting Materials": [ "3-amino-1,2,4-thiadiazole", "Formaldehyde", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-thiadiazole (1.0 g) in methanol (10 mL) and add formaldehyde (1.2 mL, 37% solution).", "Step 2: Add hydrochloric acid (1 M) dropwise until the pH of the reaction mixture reaches 4.", "Step 3: Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium hydroxide (1 M) dropwise until the pH of the reaction mixture reaches 9.", "Step 5: Add sodium borohydride (0.5 g) to the reaction mixture and stir for 2 hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid (1 M) to pH 2-3.", "Step 7: Extract the product with ethyl acetate (3 x 20 mL).", "Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 9: Purify the product by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexane (1:1).", "Step 10: Recrystallize the purified product from ethanol to obtain [3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol as a white solid (yield: 70-80%)." ] }

CAS RN

2680542-21-4

Product Name

[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]methanol

Molecular Formula

C5H8N2O2S

Molecular Weight

160.2

Purity

0

Origin of Product

United States

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